molecular formula C12H14N2O2 B12783923 2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- CAS No. 134440-24-7

2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)-

Cat. No.: B12783923
CAS No.: 134440-24-7
M. Wt: 218.25 g/mol
InChI Key: FFDDZAYIVBLJBK-WDEREUQCSA-N
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Description

2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- is a complex organic compound characterized by its unique molecular structure. This compound is part of the furanmethanol family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- typically involves multiple steps, including the formation of the furan ring and the subsequent attachment of the pyrrolo(2,3-b)pyridinyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry (2S-cis) is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, 2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- is studied for its potential biological activity. It may serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological pathways.

Medicine

In medicine, this compound’s derivatives are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Furanmethanol: A simpler analog without the pyrrolo(2,3-b)pyridinyl group.

    Tetrahydrofuran: A related compound with a similar furan ring structure but lacking the methanol and pyrrolo(2,3-b)pyridinyl groups.

    Pyrrolo(2,3-b)pyridine: A compound that shares the pyrrolo(2,3-b)pyridinyl group but lacks the furanmethanol moiety.

Uniqueness

What sets 2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- apart is its combined structural features, which confer unique chemical and biological properties

Properties

CAS No.

134440-24-7

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

[(2S,5R)-5-pyrrolo[2,3-b]pyridin-1-yloxolan-2-yl]methanol

InChI

InChI=1S/C12H14N2O2/c15-8-10-3-4-11(16-10)14-7-5-9-2-1-6-13-12(9)14/h1-2,5-7,10-11,15H,3-4,8H2/t10-,11+/m0/s1

InChI Key

FFDDZAYIVBLJBK-WDEREUQCSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2N=CC=C3

Canonical SMILES

C1CC(OC1CO)N2C=CC3=C2N=CC=C3

Origin of Product

United States

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